molecular formula C12H18FN3 B1519227 [5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine CAS No. 1096817-40-1

[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine

Cat. No. B1519227
CAS RN: 1096817-40-1
M. Wt: 223.29 g/mol
InChI Key: AOMZOFLJBIZANN-UHFFFAOYSA-N
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Description

“[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine” is a chemical compound with the molecular formula C12H18FN3 . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring .


Molecular Structure Analysis

The molecular structure of “[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine” consists of a phenyl ring substituted with a fluoro group at the 5-position and a methylpiperazinyl group at the 2-position . The exact 3D conformation and stereochemistry would require further analysis, potentially using techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

“[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine” has a molecular weight of 223.29 and a predicted density of 1.133±0.06 g/cm3 . The predicted boiling point is 346.1±42.0 °C . Further properties such as solubility, stability, and optical activity would require additional analysis.

Scientific Research Applications

Anticancer Activity

[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine: has been studied for its potential in anticancer therapy. The compound’s cytotoxicity has been evaluated on human A-549 lung carcinoma cells, showing promising results . The presence of fluorine and piperazine moieties in its structure may contribute to selective toxicity against cancer cells while sparing healthy cells, indicating a potential for development as a targeted anticancer agent .

Anti-inflammatory Properties

This compound has also been explored for its anti-inflammatory effects. Research indicates that derivatives of this compound can significantly reduce inflammatory responses . This includes the reduction of pro-inflammatory cytokines like TNF-α and IL-1β, which are key players in the inflammatory process. Such properties make it a candidate for the treatment of central inflammatory diseases .

Analgesic Effects

The analgesic (pain-relieving) potential of [5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine derivatives has been investigated through various models, such as the acetic acid-induced abdominal writhing test and the formalin-induced pain test . The results suggest that these compounds can effectively reduce pain, which could be beneficial in developing new analgesic drugs .

Antifungal and Antituberculosis Activity

Benzoxazole analogs, which can be synthesized from compounds similar to [5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine , have shown a broad spectrum of biological activities, including antifungal and antituberculosis effects . This suggests potential applications in developing treatments for fungal infections and tuberculosis.

Enzyme Inhibition

Some derivatives of this compound have been evaluated for their ability to inhibit enzymes, such as urease . Urease inhibitors have applications in treating and preventing diseases related to the urease enzyme, such as certain types of urinary tract infections and gastrointestinal conditions caused by Helicobacter pylori.

Serotonin Receptor Antagonism

Compounds with a similar structure to [5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine have been found to act as antagonists to serotonin receptors . This property is significant because it can be utilized in the development of drugs to treat various conditions, including anxiety disorders, depression, and other psychiatric conditions where serotonin plays a role.

properties

IUPAC Name

[5-fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN3/c1-15-4-6-16(7-5-15)12-3-2-11(13)8-10(12)9-14/h2-3,8H,4-7,9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMZOFLJBIZANN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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